molecular formula C12H15NO3 B13100535 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one

Cat. No.: B13100535
M. Wt: 221.25 g/mol
InChI Key: VWJWRVAIYONKCH-UHFFFAOYSA-N
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Description

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one typically involves the reaction of indole derivatives with ethyl groups and hydroxymethyl groups under specific conditions. One common method involves the use of ethyl iodide and formaldehyde in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1,3-bis(hydroxymethyl)indole: Similar structure but lacks the carbonyl group at the 2-position.

    1,3-Bis(hydroxymethyl)indolin-2-one: Similar structure but lacks the ethyl group at the 3-position.

    3-Ethylindolin-2-one: Similar structure but lacks the hydroxymethyl groups

Uniqueness

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one is unique due to the presence of both ethyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-parasitic effects. This article provides a detailed examination of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound features an indole core, which is known for its diverse biological activities. The presence of hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Anti-inflammatory Properties
Research indicates that some derivatives of indole compounds exhibit anti-inflammatory effects by modulating inflammatory pathways. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

2. Antiparasitic Activity
Indole derivatives have been explored for their antiplasmodial activity against malaria-causing parasites such as Plasmodium falciparum. While specific data on this compound is limited, related compounds have demonstrated significant activity with IC50 values in the low micromolar range against various strains of Plasmodium .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntiparasiticInhibition of Plasmodium growth

Case Study: Antiparasitic Activity
A study involving similar indole derivatives revealed that certain modifications significantly enhanced their antiparasitic properties. For instance, compounds with specific substitutions showed IC50 values as low as 25 nM against resistant strains of P. falciparum, indicating a promising avenue for further research on this compound .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding how structural modifications can enhance or diminish biological activity. Preliminary results suggest that the compound may interact favorably with key enzymes involved in inflammatory responses and parasitic survival mechanisms .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-ethyl-1,3-bis(hydroxymethyl)indol-2-one

InChI

InChI=1S/C12H15NO3/c1-2-12(7-14)9-5-3-4-6-10(9)13(8-15)11(12)16/h3-6,14-15H,2,7-8H2,1H3

InChI Key

VWJWRVAIYONKCH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)CO)CO

Origin of Product

United States

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